H2S Donor 5a

Catalog No.
S1528164
CAS No.
134861-13-5
M.F
C14H11NO2S
M. Wt
257.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H2S Donor 5a

CAS Number

134861-13-5

Product Name

H2S Donor 5a

IUPAC Name

S-benzamido benzenecarbothioate

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

InChI

InChI=1S/C14H11NO2S/c16-13(11-7-3-1-4-8-11)15-18-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16)

InChI Key

IJYATHJDICJZLJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NSC(=O)C2=CC=CC=C2

Synonyms

N-(Benzoylthio)benzamide

Canonical SMILES

C1=CC=C(C=C1)C(=O)NSC(=O)C2=CC=CC=C2

H2S Donor

N-(Benzoylthio)benzamide is a synthetic compound classified as a hydrogen sulfide (H₂S) donor. H₂S is a gas signaling molecule with various biological functions, including:

  • Vasodilation: relaxes blood vessels, promoting blood flow [].
  • Neurotransmission: involved in neuronal communication in the brain [].
  • Cellular protection: defends cells against oxidative stress and inflammation [].

N-(Benzoylthio)benzamide acts as a prodrug, meaning it requires activation within the body to release H₂S. This activation occurs through a reaction with cysteine, a naturally occurring amino acid []. This specific activation mechanism makes N-(Benzoylthio)benzamide a cysteine-activated H₂S donor.

Potential Therapeutic Applications

Research suggests that N-(Benzoylthio)benzamide holds promise for various therapeutic applications due to its H₂S-releasing properties. Here are some potential areas of exploration:

  • Cardiovascular diseases: Studies indicate that N-(Benzoylthio)benzamide may offer cardioprotective effects by reducing infarct size (damaged heart tissue) in animal models of myocardial ischemia-reperfusion injury [].
  • Diabetes: N-(Benzoylthio)benzamide has been shown to protect human keratinocytes (skin cells) against methylglyoxal (MGO)-induced damage, which is relevant to diabetic complications [].
  • Other potential applications: Further research is ongoing to explore the potential benefits of N-(Benzoylthio)benzamide in other areas, including neurodegenerative diseases, inflammation, and cancer [].

Hydrogen sulfide donor 5a is a synthetic compound designed to release hydrogen sulfide in biological systems, particularly in the presence of cysteine. With a molecular weight of 257.31 g/mol and a chemical formula of C₁₄H₁₁NO₂S, this compound is notable for its ability to regulate the generation of hydrogen sulfide, a gasotransmitter involved in various physiological processes. Hydrogen sulfide donor 5a is characterized by its high purity (>98%) and is sensitive to light, necessitating storage in dark, desiccated conditions .

N-(benzoylthio)benzamide functions as a prodrug. It remains stable in circulation until it encounters cysteine in the body. Cysteine, a thiol-containing amino acid, triggers the release of H2S via a thiol exchange reaction []. H2S is a gaseous signaling molecule with various biological functions, including vasodilation (relaxation of blood vessels) and cardioprotection (protection of heart tissue) [].

  • Activation by Cysteine: The presence of cysteine activates hydrogen sulfide donor 5a.
  • Release Mechanism: Upon activation, the compound decomposes to release hydrogen sulfide gas.

This release mechanism allows for precise control over hydrogen sulfide levels in biological environments, which is crucial for studying its physiological roles .

Hydrogen sulfide serves multiple biological functions, including vasodilation, modulation of neurotransmission, and cytoprotection against oxidative stress. Hydrogen sulfide donor 5a mimics these effects by releasing hydrogen sulfide in a controlled manner. The biological activities associated with hydrogen sulfide include:

  • Vasodilation: Hydrogen sulfide promotes relaxation of vascular smooth muscle.
  • Neurotransmission: It influences signaling pathways in the nervous system.
  • Antioxidant Properties: Hydrogen sulfide can scavenge reactive oxygen species, providing cellular protection.

Research indicates that hydrogen sulfide donor 5a could be beneficial in therapeutic applications related to cardiovascular health and neuroprotection .

The synthesis of hydrogen sulfide donor 5a typically involves organic synthesis techniques that allow for the incorporation of functional groups necessary for its activity as a hydrogen sulfide donor. While specific synthetic routes are proprietary or detailed in patents, general methods may include:

  • Formation of Thioether Bonds: Utilizing thiol chemistry to create stable thioether linkages.
  • Cysteine Activation: Employing cysteine as a trigger for the release mechanism.
  • Purification: Following synthesis, purification steps such as recrystallization or chromatography ensure high purity levels.

These methods contribute to the stability and efficacy of hydrogen sulfide donor 5a in biological applications .

Hydrogen sulfide donor 5a has potential applications across various fields:

  • Pharmacology: Investigating its role in drug development for conditions like hypertension and neurodegenerative diseases.
  • Biochemistry: Studying signaling pathways influenced by hydrogen sulfide.
  • Toxicology: Assessing protective mechanisms against oxidative stress and inflammation.

The ability to release hydrogen sulfide in a controlled manner makes this compound valuable for both research and therapeutic purposes .

Studies have demonstrated that hydrogen sulfide interacts with various biological molecules, influencing their function through mechanisms like S-persulfidation (also referred to as S-sulfhydration). This modification alters protein activity and stability, enhancing cellular signaling pathways. Interaction studies involving hydrogen sulfide donor 5a focus on:

  • Metal Center Interactions: Hydrogen sulfide can bind to metal ions, affecting enzyme activity.
  • Reactive Oxygen Species Scavenging: Evaluating how effectively it neutralizes harmful species in cellular environments.

These interactions underline the importance of hydrogen sulfide in maintaining cellular homeostasis and protecting against damage from oxidative stress .

Hydrogen sulfide donor 5a belongs to a broader class of hydrogen sulfide donors that vary in their mechanisms and applications. Here are some similar compounds:

Compound NameStructure TypeRelease MechanismUnique Features
GYY4137Water-solubleSlow-releaseExhibits anti-cancer effects
Lawesson's ReagentThioester-basedRapid releasePrevents gastric damage
IsothiocyanatesReactive thiolsTriggered by cysteineForms adducts rapidly
Sodium HydrosulfideInorganic saltImmediate releaseCommonly used in industrial applications

Hydrogen sulfide donor 5a stands out due to its specific activation by cysteine and its controlled release profile, making it particularly suitable for targeted biological studies .

XLogP3

3.1

Dates

Modify: 2024-04-14
1.Zhao, Y.,Wang, H., and Xian, M. Cysteine-activated hydrogen sulfide (H2S) donors. Journal of the American Chemical Society 133, 15-17 (2011).

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